7-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of organic compound it is (for example, an ester, an alkene, a phenol, etc.) and the functional groups present in the molecule.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms in the molecule and the chemical bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, optical rotation, and spectral data (IR, NMR, UV-Vis, etc.). It may also include the compound’s stability and reactivity.Scientific Research Applications
Antibacterial and Antifungal Applications
A novel series of oxadiazole derivatives containing the 2H-chromen-2-one moiety has been synthesized, showing potential antibacterial and antifungal properties. The compounds were prepared using precursors synthesized from 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid and evaluated using the disc diffusion method, indicating significant activity against various bacterial and fungal strains (Mahesh et al., 2022).
Anticancer Activity
Derivatives of 7-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one have been synthesized and tested for their anticancer activity against human cancer cell lines including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). These compounds demonstrated good to moderate activity, indicating their potential as leads for the development of anticancer agents (Yakantham et al., 2019).
Anti-inflammatory and Analgesic Activities
A study synthesized a series of compounds by condensation between 5-substituted-1,3,4-oxadiazolyl-2-thione and 3-(2-bromoacetyl)-2H-chromen-2-one, which showed significant anti-inflammatory and analgesic activities in vivo at a dose of 200 mg/kg bw. These compounds also exhibited a lower degree of ulcerogenic potential compared to standard NSAIDs, highlighting their therapeutic potential with reduced side effects (Ingale et al., 2010).
Antioxidant Properties
The synthesis of new coumarin tethered 1,3,4-oxadiazole analogues and their evaluation for antioxidant activities revealed that certain derivatives exhibit prominent radical scavenging activity. These findings suggest the compounds' effectiveness as antioxidant agents, potentially contributing to the prevention or treatment of diseases associated with oxidative stress (Basappa et al., 2021).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, or improvements that could be made to its synthesis.
Please consult a qualified chemist or a reliable source for specific information about this compound. If you’re working with this compound in a lab, always follow safety guidelines and use appropriate personal protective equipment.
properties
IUPAC Name |
7-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c1-11-5-3-4-6-14(11)17-20-18(25-21-17)15-9-12-7-8-13(23-2)10-16(12)24-19(15)22/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYGBNRRQGIZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C(C=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one |
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